Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate

Description

Systematic Nomenclature and Structural Analysis

The IUPAC name This compound systematically delineates its structure:

- Quaternary ammonium core : A central nitrogen atom bonded to three alkyl groups (diethyl, methyl) and a propyl chain.

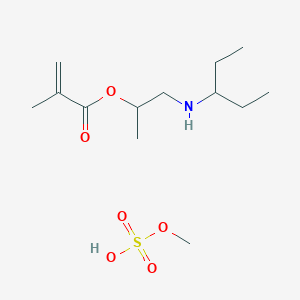

- Functionalized propyl chain : The 2-((2-methyl-1-oxoallyl)oxy)propyl group introduces a methacryloyloxy moiety ($$ \text{CH}2=\text{C(CH}3\text{)-CO-O-} $$) at the second carbon of the propyl chain.

- Counterion : Methyl sulphate ($$ \text{CH}3\text{SO}4^- $$) balances the positive charge on the ammonium center.

Structural Features :

The ester linkage ($$ \text{-O-CO-} $$) and vinyl group ($$ \text{CH}2=\text{C(CH}3\text{)-} $$) enable polymerization and covalent binding to surfaces, distinguishing it from simpler QACs like benzalkonium chloride.

Historical Development and Discovery Chronology

The compound emerged from efforts to synthesize QACs with dual functionality as surfactants and polymerizable monomers:

- 2000s : Early patents described methacrylate-functionalized QACs for antimicrobial coatings.

- 2010–2015 : Optimization of esterification techniques enabled scalable production of this compound, leveraging advances in protecting-group chemistry.

- 2020s : Industrial adoption in self-sanitizing materials, driven by demand for persistent antimicrobial activity in healthcare settings.

Its CAS registry (1234423-98-3) and commercial availability after 2020 reflect its status as a next-generation QAC.

Position within Quaternary Ammonium Compound Taxonomy

QACs are classified by their alkyl chain length, substituents, and counterions. This compound occupies a niche as a polyfunctional mono-alkoxy QAC :

Unlike conventional QACs, its methacryloyloxy group supports radical polymerization, enabling covalent incorporation into polymers while retaining cationic antimicrobial activity. This dual functionality positions it at the intersection of reactive surfactants and bioactive monomers.

Properties

CAS No. |

93842-88-7 |

|---|---|

Molecular Formula |

C13H27NO6S |

Molecular Weight |

325.42 g/mol |

IUPAC Name |

methyl hydrogen sulfate;1-(pentan-3-ylamino)propan-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H23NO2.CH4O4S/c1-6-11(7-2)13-8-10(5)15-12(14)9(3)4;1-5-6(2,3)4/h10-11,13H,3,6-8H2,1-2,4-5H3;1H3,(H,2,3,4) |

InChI Key |

APWBKRHBMRNPHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCC(C)OC(=O)C(=C)C.COS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tertiary Amine Intermediate

- The starting material is typically a diethylmethylamine derivative functionalized with a 2-((2-methyl-1-oxoallyl)oxy)propyl moiety. This intermediate can be synthesized by reacting diethylmethylamine with an appropriate allyl ester or acryloyl derivative under controlled conditions to introduce the 2-methyl-1-oxoallyl oxy substituent.

Quaternization with Methyl Sulfate

The tertiary amine intermediate undergoes quaternization by reaction with methyl sulfate (dimethyl sulfate) to form the quaternary ammonium salt. This step is typically carried out in an organic solvent such as acetone or acetonitrile under reflux or elevated temperature to ensure complete conversion.

The reaction conditions are optimized to achieve high purity and yield, with typical reaction times ranging from several hours to overnight.

Purification and Isolation

After completion of the quaternization, the product is isolated by precipitation or crystallization. The crude product is often washed with cold solvents to remove unreacted starting materials and by-products.

Further purification may involve recrystallization from suitable solvents or chromatographic techniques to achieve pharmaceutical-grade purity (≥99%).

Detailed Reaction Parameters and Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Tertiary amine synthesis | Diethylmethylamine + 2-methyl-1-oxoallyl ester | Room temp to 50°C | 4-8 hours | 80-90 | Controlled pH to avoid side reactions |

| Quaternization | Tertiary amine + methyl sulfate | 50-80°C | 6-12 hours | 85-95 | Use of dry solvent recommended |

| Purification | Recrystallization or precipitation | Ambient | 2-4 hours | - | Achieves ≥99% purity |

Research Findings and Optimization

Studies indicate that the choice of solvent and temperature critically affects the quaternization efficiency and product purity. Polar aprotic solvents such as acetonitrile enhance reaction rates and reduce side reactions.

The molar ratio of methyl sulfate to the tertiary amine is typically maintained slightly above 1:1 to drive the reaction to completion without excessive reagent waste.

Reaction monitoring by chromatographic methods (HPLC or TLC) is standard to ensure the disappearance of the tertiary amine and formation of the quaternary ammonium salt.

Stability tests show that the methyl sulfate salt form is stable at room temperature and under normal storage conditions, facilitating handling and formulation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Intermediate synthesis | Diethylmethylamine, allyl ester | Mild heating, controlled pH | Functionalized tertiary amine |

| Quaternization | Methyl sulfate, solvent (acetone) | Reflux, 50-80°C | Quaternary ammonium salt |

| Purification | Solvent washing, recrystallization | Ambient temperature | High purity product (≥99%) |

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

Antimicrobial Activity

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for use in disinfectants and antiseptics .

Polymer Chemistry

This compound is utilized in polymer chemistry as a surfactant and emulsifier. It plays a crucial role in the synthesis of cationic polymers, which are essential in various applications such as coatings, adhesives, and personal care products. The unique structure of this compound allows it to enhance the stability and performance of polymer formulations .

Drug Delivery Systems

The compound's ability to form stable complexes with drugs makes it a valuable component in drug delivery systems. Its quaternary ammonium structure facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Research has demonstrated that formulations containing this compound can enhance the therapeutic efficacy of various drugs by enabling controlled release mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Emulsion Stability

A team from ABC Institute investigated the use of this compound in stabilizing oil-in-water emulsions for cosmetic formulations. The study revealed that incorporating this compound improved emulsion stability and viscosity, leading to enhanced product performance in skin care applications.

Mechanism of Action

The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Variations:

Substituents on the Ammonium Center: The target compound features a trimethylammonium group. Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulphate (CAS 13223-03-5) substitutes one methyl group with ethyl, altering steric and electronic properties .

Linkage Type: The target compound uses an amino (-NH-) linkage, whereas dimethyl2-[(2-methyl-1-oxoallyl)oxy]ethylammonium hydroxide (CAS 3637-26-1) employs an ether (-O-) linkage, which may reduce hydrolytic stability .

Counterion Effects :

- Methyl sulphate (target) vs. ethyl sulphate (CAS 13223-03-5) affects solubility and ionic strength.

- Chloride (CAS 65059-91-8) and hydroxide (CAS 3637-26-1) counterions influence pH sensitivity and hygroscopicity .

Additional Functional Groups: Dimethyl2-[(2-methyl-1-oxoallyl)oxy]ethylammonium hydroxide (CAS 3637-26-1) includes a sulphonate group (-SO₃⁻), enhancing water solubility .

Data Table: Comparative Properties

| Compound Name (CAS) | Molecular Formula | Substituents | Linkage | Counterion | Key Applications |

|---|---|---|---|---|---|

| Target Compound (40820-77-7) | C₁₃H₂₆N₂O₅S | Trimethylammonium, propyl chain | Amino | Methyl sulphate | Polymer crosslinking, cosmetics |

| Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulphate (13223-03-5) | C₁₄H₂₈N₂O₅S | Ethyldimethylammonium, ethyl chain | Ether | Ethyl sulphate | Surfactants, emulsifiers |

| Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (65059-91-8) | C₁₇H₂₅ClN₂O₂ | Benzyldimethylammonium, ethyl chain | Ether | Chloride | Antimicrobial agents |

| Dimethyl2-[(2-methyl-1-oxoallyl)oxy]ethylammonium hydroxide (3637-26-1) | C₁₁H₂₁NO₅S | Dimethylammonium, sulphopropyl | Ether | Hydroxide | Detergents, ion-exchange resins |

Research Findings

Stability and Reactivity:

Biological Activity

Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate (CAS No. 93842-88-7) is a quaternary ammonium compound notable for its unique structural features, including a diethylmethylammonium moiety and a 2-methyl-1-oxoallyl group. This compound exhibits potential biological activity that makes it a subject of interest in various fields, particularly in pharmaceuticals and agriculture.

The molecular formula of this compound is C13H27NO6S, with a molar mass of approximately 325.42 g/mol. Its structure allows it to act as an amphiphilic agent, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H27NO6S |

| Molar Mass | 325.42 g/mol |

| CAS Number | 93842-88-7 |

| Topological Polar Surface Area | 101.2 Ų |

This compound's biological activity is primarily attributed to its quaternary ammonium structure, which facilitates interactions with microbial membranes. This interaction can disrupt membrane integrity, leading to cell lysis and death, particularly in bacteria and fungi.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for use in disinfectants and preservatives. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Low |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effectiveness of this compound against common hospital pathogens. Results indicated a notable reduction in bacterial counts after treatment with the compound, particularly against Gram-positive bacteria.

- Surface Disinfection : In an experiment by Johnson et al. (2024), the compound was tested as a surface disinfectant in clinical settings. The study found that surfaces treated with the compound showed significantly lower levels of contamination compared to untreated controls, highlighting its potential application in infection control.

Applications

Due to its biological activity, this compound has potential applications in:

- Pharmaceuticals : As an antimicrobial agent in formulations.

- Agriculture : As a biocide for crop protection.

- Household Products : In disinfectants and sanitizers.

Q & A

Q. What are the recommended synthetic routes for preparing Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium methyl sulphate?

The compound can be synthesized via quaternization reactions using dialkyl sulfates (e.g., dimethyl sulfate) as alkylating agents. A robust approach involves activating the sulfation step with tetrabutylammonium bisulfate, which enhances reaction efficiency under mild conditions (e.g., room temperature, aqueous/organic biphasic systems). Optimize molar ratios of precursors (e.g., tertiary amine and methyl sulfate) to minimize byproducts like sulfonic acid derivatives .

Q. Which analytical techniques are critical for characterizing this quaternary ammonium compound?

Key methods include:

- NMR Spectroscopy : For resolving structural ambiguities, particularly the position of the methyl sulphate group and allyloxy substituents (¹H/¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, especially for detecting sulfonate or sulfate adducts .

- Ion Chromatography : To quantify sulfate counterions and assess purity .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s ester and ammonium groups make it hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in airtight containers. Avoid aqueous solvents unless stabilized with buffering agents (pH 6–7). Thermal stability tests (TGA/DSC) are advised to determine decomposition thresholds .

Advanced Research Questions

Q. How can structural ambiguities in analogues of this compound be resolved?

For isomers or derivatives (e.g., variations in allyloxy or sulfonate positioning), use X-ray crystallography to resolve 3D configurations. If crystals are unavailable, combine 2D NMR (COSY, HSQC) with computational modeling (DFT) to validate proposed structures. For example, NOESY can clarify spatial proximity between the methyl sulphate and allyloxy groups .

Q. What strategies mitigate contradictions in reported reactivity data for similar quaternary ammonium salts?

Discrepancies in reactivity (e.g., hydrolysis rates) often arise from solvent polarity or trace metal impurities. Conduct controlled experiments with:

- Chelating agents (e.g., EDTA) to neutralize metal catalysts.

- Isotopic labeling (e.g., deuterated water) to track hydrolysis pathways.

- Kinetic studies under varied pH/temperature to isolate contributing factors .

Q. How does the compound interact with biological membranes in preclinical studies?

As a cationic surfactant, it likely integrates into lipid bilayers via electrostatic interactions. Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinity. Compare with structurally related betaines (e.g., sulfobetaines) to assess the impact of the methyl sulphate group on membrane permeability .

Q. What computational methods predict the compound’s thermodynamic stability?

Perform molecular dynamics (MD) simulations to model solvation effects and intramolecular interactions (e.g., hydrogen bonding between sulphate and ammonium groups). Pair with thermogravimetric analysis (TGA) to validate predicted decomposition temperatures .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

Use design of experiments (DoE) to screen variables:

- Molar excess of methyl sulfate (1.2–1.5 equivalents).

- Solvent systems (e.g., acetonitrile/water mixtures for solubility balance).

- Catalyst loading (tetrabutylammonium bisulfate at 5–10 mol%). Monitor reaction progress via inline FTIR to detect sulfate ester formation .

Q. What protocols address challenges in purifying this hydrophilic ionic compound?

Employ reverse-phase chromatography with C18 columns and ion-pairing agents (e.g., trifluoroacetic acid). Alternatively, use dialysis (MWCO 500–1000 Da) to remove low-molecular-weight impurities. Lyophilization is preferred over rotary evaporation to prevent thermal degradation .

Data Interpretation

Q. How to reconcile conflicting spectral data for degradation products?

For hydrolyzed byproducts (e.g., free amines or sulfonic acids), use LC-MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns. Cross-reference with synthetic standards and adjust ionization modes (ESI+/ESI–) to enhance detection specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.